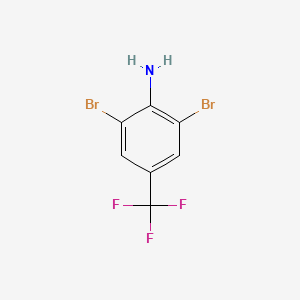

4-Amino-3,5-dibromobenzotrifluoride

Vue d'ensemble

Description

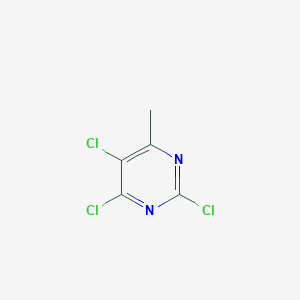

The compound 4-Amino-3,5-dibromobenzotrifluoride is a multifaceted molecule that serves as a building block in various chemical syntheses. It is characterized by the presence of amino and bromo substituents on a benzene ring, which is further modified by the addition of trifluoromethyl groups. This structure imparts unique chemical properties that make it a valuable compound in the development of pharmaceuticals and advanced materials .

Synthesis Analysis

The synthesis of derivatives of 4-Amino-3,5-dibromobenzotrifluoride involves multiple steps, including nucleophilic substitution reactions and catalytic reductions. For instance, a novel fluorinated diamine monomer was prepared through the reaction of 2-chloro-5-nitrobenzotrifluoride, which is structurally related to 4-Amino-3,5-dibromobenzotrifluoride, with subsequent reduction steps . Additionally, the synthesis of novel co-crystals incorporating a derivative of this compound with various organic acids demonstrates the versatility of this molecule in forming structurally diverse co-crystalline phases .

Molecular Structure Analysis

The molecular structure of derivatives of 4-Amino-3,5-dibromobenzotrifluoride has been extensively studied using techniques such as X-ray single-crystal analysis, Fluorescence spectroscopy, and theoretical methods like density functional theory (DFT). These studies reveal that the molecular architecture is stabilized by various intermolecular interactions, including hydrogen bonding and delocalization within the molecule . The crystal structure determination of related compounds provides insights into the tautomeric forms and the highly delocalized nature of the molecular framework .

Chemical Reactions Analysis

The reactivity of 4-Amino-3,5-dibromobenzotrifluoride derivatives is influenced by the presence of amino, bromo, and trifluoromethyl groups. These functional groups participate in various chemical reactions, such as cyclocondensation, which leads to the formation of complex heterocyclic structures with potential biological activity . The molecule's reactivity is further evidenced by its ability to form co-crystals with different organic acids, indicating its potential in the design of new pharmaceutical formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 4-Amino-3,5-dibromobenzotrifluoride are remarkable. For instance, fluorinated polyimides synthesized from related diamines exhibit excellent solubility, thermal stability, and lower dielectric constants compared to nonfluorinated counterparts . The optoelectronic properties of pyrazole compounds derived from this molecule have been characterized by spectroscopic methods and theoretical analyses, revealing their potential in the development of materials with specific electronic and optical properties .

Applications De Recherche Scientifique

1. Surface Functionalization of Silver Nanoparticles

- Application Summary: In this study, silver nanoparticles (AgNPs) were functionalized with a new 4-amino, 3, 5-dimercapto, 1, 2, 4 triazole (DMT) moiety. The functionalized silver nanoparticles (DMT-AgNPs) showed high antibacterial activity against Gram-positive and Gram-negative bacteria .

- Methods of Application: The nucleation and formation of the functionalized silver nanoparticles were monitored using UV–Vis absorption spectroscopy. UV/Vis-spectroscopy, zeta-potential, XRD, SEM, TEM, and FTIR analysis techniques confirmed the functionalization of AgNPs by DMT ligand having particle sizes 50–51 nm .

- Results or Outcomes: The DMT-AgNPs had the potential to inhibit growth with cell cycle arrest and increased apoptosis of MCF-7 cancer cell in a dose-dependent manner with an IC 50 value of 18.46% v/v .

2. Synthesis and Thermal Behavior

- Application Summary: The lead salt of 4-amino-3,5-dinitropyrazole (PDNAP) was synthesized from 4-amino-3,5-dinitropyrazole by the process of metathesis reaction .

- Methods of Application: The structure was characterized by IR, element analysis, TG, and DSC. The thermal decomposition kinetics and mechanism were studied by means of different heating rate differential .

- Results or Outcomes: The results of this study are not provided in the search results .

Safety And Hazards

4-Amino-3,5-dibromobenzotrifluoride is harmful if swallowed, inhaled, or absorbed through the skin. It causes eye, skin, and respiratory tract irritation . In case of contact, it’s recommended to flush the eyes or skin with plenty of water, and seek medical aid . It’s also advised to avoid generating dusty conditions during handling .

Propriétés

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSMEHXBOXHXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222988 | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dibromobenzotrifluoride | |

CAS RN |

72678-19-4 | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)